molecular formula C13H20ClNO2 B15193258 Carnegine hydrochloride, (R)- CAS No. 123438-41-5

Carnegine hydrochloride, (R)-

Cat. No.: B15193258
CAS No.: 123438-41-5
M. Wt: 257.75 g/mol
InChI Key: LARXMHOYLNCTFD-SBSPUUFOSA-N
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Description

(R)-Carnegine hydrochloride is a tetrahydroisoquinoline alkaloid with the molecular formula C₁₂H₁₈ClNO₂ (anhydrous form) and a molecular weight of 267.73 g/mol. It is characterized by a 6,7-dimethoxy-substituted tetrahydroisoquinoline backbone with two methyl groups at positions 1 and 2 of the isoquinoline ring . The compound is synthesized via methods detailed in synthetic organic chemistry literature, such as the cyclization of appropriately substituted phenethylamine precursors, as described by Braacca and Kaufman (2004) . Key physical properties include a melting point of 210–211°C for the hydrochloride salt and 212–213°C (decomposition) for its picrate derivative . Carnegine has been studied in ethnopharmacological contexts due to its natural occurrence in certain cacti, such as Echinocereus coccineus, though its pharmacological activity remains less characterized compared to other isoquinoline alkaloids .

Properties

CAS No.

123438-41-5

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

(1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H/t9-;/m1./s1

InChI Key

LARXMHOYLNCTFD-SBSPUUFOSA-N

Isomeric SMILES

C[C@@H]1C2=CC(=C(C=C2CCN1C)OC)OC.Cl

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carnegine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid. The reaction typically occurs under controlled conditions, such as low temperature and specific pH levels, to ensure the formation of the desired hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of Carnegine hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

Carnegine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

Carnegine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carnegine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter systems in the brain, potentially modulating the activity of receptors and enzymes involved in neurotransmission. This interaction can lead to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Table 1. Physical and Structural Comparison of (R)-Carnegine Hydrochloride and Analogs

Compound Name Molecular Formula Melting Point (°C) Key Substituents Source
(R)-Carnegine Hydrochloride C₁₂H₁₈ClNO₂ 210–211 1,2-dimethyl; 6,7-dimethoxy
Carnegine HCl Monohydrate C₁₂H₁₈ClNO₂·H₂O Not reported 1,2-dimethyl; 6,7-dimethoxy
4-DPCA Hydrochloride C₁₃H₂₁ClN₂O Not available 4-C₁₀H₂₁ alkyl chain
Ranitidine Nitroacetamide Impurity C₁₃H₁₈N₄O₃S Not available Nitroacetamide side chain

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